molecular formula C24H21N3O4 B11176259 N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide

Cat. No.: B11176259
M. Wt: 415.4 g/mol
InChI Key: UIUFWLYLVVKNIZ-UHFFFAOYSA-N
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Description

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide is a synthetic pyrrolidinone-based hydrazide derivative. Its core structure comprises a 2,5-dioxopyrrolidin-3-yl scaffold substituted at position 1 with a 4-phenoxyphenyl group and at position 3 with a 2-phenylacetohydrazide moiety. The compound’s molecular formula is C₂₄H₂₀N₃O₄, with a molecular weight of 414.44 g/mol (estimated). Key features include:

  • Hydrogen bonding capacity: Two H-bond donors (N–H groups) and eight H-bond acceptors (carbonyl and ether oxygens).
  • Lipophilicity: Moderate logP (~2.8), influenced by the phenoxyphenyl and phenylacetyl groups.
  • Stereochemistry: The pyrrolidinone ring adopts a planar conformation, with substituents influencing crystal packing via N–H⋯O interactions .

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide

InChI

InChI=1S/C24H21N3O4/c28-22(15-17-7-3-1-4-8-17)26-25-21-16-23(29)27(24(21)30)18-11-13-20(14-12-18)31-19-9-5-2-6-10-19/h1-14,21,25H,15-16H2,(H,26,28)

InChI Key

UIUFWLYLVVKNIZ-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N(C1=O)C2=CC=C(C=C2)OC3=CC=CC=C3)NNC(=O)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrrolidinone Ring

Compound Y020-5914 : 2-Bromo-N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]benzohydrazide
  • Structural difference : Replaces 2-phenylacetyl with 2-bromobenzoyl.
  • Properties: Higher molecular weight (480.32 g/mol) and logP (2.826) due to bromine.
  • Bioactivity : Brominated analogs often show enhanced binding to hydrophobic enzyme pockets, as seen in beta-secretase inhibitors .
N'-[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-3-carbohydrazide
  • Structural difference: 4-Methoxyphenyl replaces 4-phenoxyphenyl; pyridine-3-carbohydrazide replaces phenylacetohydrazide.
  • Properties :
    • Methoxy group increases electron density, altering π-π stacking interactions.
    • Pyridine introduces a basic nitrogen, improving solubility (logSw: -0.96 ) .
  • Bioactivity : Pyridine-containing derivatives exhibit improved CNS penetration in Alzheimer’s models .
N'-(2,5-Dioxo-1-(m-tolyl)pyrrolidin-3-yl)isonicotinohydrazide
  • Structural difference: m-Tolyl (methylphenyl) replaces 4-phenoxyphenyl; isonicotinoyl replaces phenylacetyl.
  • Properties: Methyl group enhances metabolic stability but reduces solubility (logSw: -3.73). Isonicotinoyl’s pyridine nitrogen facilitates H-bonding with biological targets .

Modifications in the Hydrazide Moiety

N-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide
  • Structural difference : Benzoyl group with methoxy substituent replaces phenylacetyl.
  • Properties :
    • Chlorine at the ortho position increases steric hindrance, reducing conformational flexibility.
    • Methoxy group enhances H-bond acceptor capacity (PSA: 77.71 Ų ) .
  • Bioactivity : Chlorinated analogs show potent antimicrobial activity due to improved membrane penetration .
Schiff Base Derivatives (e.g., HL1, HL2)
  • Structural difference : Schiff base (imine) formation with aldehydes.
  • Properties :
    • Form binuclear copper complexes, enhancing DNA intercalation and antioxidant activity.
    • Fluorescence quenching studies indicate static binding to BSA (Ksv ~10⁴ M⁻¹) .

Pharmacokinetic and Physicochemical Properties

Parameter Target Compound Y020-5914 4-Methoxyphenyl Analog m-Tolyl Analog
Molecular Weight (g/mol) 414.44 480.32 357.35 375.40
logP ~2.8 2.826 1.95 2.50
H-Bond Donors 2 2 2 2
H-Bond Acceptors 8 8 9 7
PSA (Ų) ~77 74.44 85.5 75.6
Water Solubility (logSw) -3.5 -3.73 -0.96 -3.0

Key Research Findings

  • Synthesis: Prepared via coupling of 4-phenoxyphenylpyrrolidinone with 2-phenylacetohydrazide using HBTU/DIPEA, yielding ~40–60% .
  • Crystallography : Forms N–H⋯O hydrogen-bonded dimers, stabilizing crystal lattices .
  • BSA Binding : Static quenching mechanism (Ksv ~1.2 × 10⁴ M⁻¹), suggesting strong serum protein interaction .
  • Therapeutic Potential: Structural analogs inhibit beta-secretase (IC₅₀: 0.5–5 µM), highlighting relevance in Alzheimer’s research .

Biological Activity

N'-[2,5-dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]-2-phenylacetohydrazide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Compound Overview

  • Molecular Formula : C24H21N3O5
  • Molecular Weight : 431.45 g/mol
  • Structural Features : The compound features a pyrrolidine ring substituted with a phenoxyphenyl group and a phenylacetohydrazide moiety, which contributes to its unique biological properties.

Biological Activity

Preliminary studies suggest that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial effects against various bacterial strains.
  • Anticancer Activity : The structural complexity may enhance its interaction with biological targets relevant to cancer treatment.
  • Anti-inflammatory Effects : Potential modulation of inflammatory pathways has been suggested based on the hydrazide functionality.

Table 1: Comparative Biological Activities

Compound NameStructural FeaturesBiological Activity
This compoundPyrrolidine ring, phenoxy groupAntimicrobial, anticancer
N'-[(4-chlorophenyl)(4-methoxyphenyl)methyl]hydrazineSimilar hydrazine coreAnticancer
4-(Phenoxymethyl)anilinePhenoxy group presentAntimicrobial
2-MethylbenzohydrazideCommon hydrazide backboneAnti-inflammatory

The biological mechanisms underlying the activity of this compound are not fully elucidated but are hypothesized to involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in disease progression.
  • Receptor Binding : Interaction with specific receptors that mediate cellular responses.

Research indicates that the compound's unique structure allows for multiple binding interactions within biological systems, potentially leading to novel therapeutic effects.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving:

  • Condensation Reactions : Between hydrazides and diketones to form the pyrrolidine core.
  • Functional Group Modifications : To enhance biological activity or tailor properties for specific applications.

Table 2: Synthesis Routes

MethodDescription
CondensationReaction of hydrazides with diketones to form the pyrrolidine structure.
FunctionalizationIntroduction of additional functional groups to modify activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing promising results.
    • Case Study: A derivative exhibited significant inhibition against E. coli and Bacillus subtilis.
  • Anticancer Potential : Research on structurally similar compounds indicated potential cytotoxic effects on cancer cell lines.
    • Case Study: Compounds with similar structures demonstrated IC50 values in low micromolar ranges against various cancer types.

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